Methyl 5-chloro-4-methoxythiophene-2-carboxylate
Description
Methyl 5-chloro-4-methoxythiophene-2-carboxylate is a thiophene-derived ester with a chlorine atom at position 5, a methoxy group at position 4, and a methyl ester at position 2. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its reactive sites for substitution and functionalization. Its molecular formula is C₇H₇ClO₃S, with a molecular weight of 222.65 g/mol (approximated from analogs in ) . The chlorine and methoxy substituents influence its electronic properties, steric bulk, and intermolecular interactions, making it distinct from other thiophene carboxylates.
Properties
Molecular Formula |
C7H7ClO3S |
|---|---|
Molecular Weight |
206.65 g/mol |
IUPAC Name |
methyl 5-chloro-4-methoxythiophene-2-carboxylate |
InChI |
InChI=1S/C7H7ClO3S/c1-10-4-3-5(7(9)11-2)12-6(4)8/h3H,1-2H3 |
InChI Key |
XLMLDTWVUKVODM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(SC(=C1)C(=O)OC)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-chloro-4-methoxythiophene-2-carboxylate typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of methyl 2-bromoacinnamates with methyl thioglycolate in the presence of sodium methoxide (NaOMe) in dry methanol (MeOH) under reflux conditions .
Industrial Production Methods: Industrial production methods for thiophene derivatives often involve large-scale condensation reactions using readily available starting materials and catalysts to ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-chloro-4-methoxythiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the ester group to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation, nitration, and other electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: H₂O₂, m-CPBA
Reduction: LiAlH₄, sodium borohydride (NaBH₄)
Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃)
Major Products:
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Halogenated or nitrated thiophene derivatives
Scientific Research Applications
Methyl 5-chloro-4-methoxythiophene-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of organic semiconductors, corrosion inhibitors, and other industrial chemicals
Mechanism of Action
The mechanism of action of methyl 5-chloro-4-methoxythiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares key structural features of methyl 5-chloro-4-methoxythiophene-2-carboxylate with three analogs:
Physicochemical Properties
- Lipophilicity : Replacement of methoxy (OMe) with methylsulfanyl (SMe) in the C5 position () increases logP values, enhancing lipid membrane permeability but reducing aqueous solubility .
- Reactivity: The amino group in Methyl 3-amino-4-methylthiophene-2-carboxylate () allows for participation in condensation or amidation reactions, unlike the electron-withdrawing chlorine in the parent compound .
Chromatographic Behavior
Gas chromatography (GC) analysis of methyl ester derivatives (e.g., sandaracopimaric acid methyl ester in ) suggests that substituents like chlorine or methoxy groups influence retention times. Chlorine’s electronegativity may reduce volatility, leading to longer GC retention compared to non-halogenated analogs .
Research Findings and Trends
- Crystallography : Tools like SHELX () are critical for analyzing crystal packing differences caused by substituents. For instance, methoxy groups may induce tighter packing via dipole interactions, while hydroxyl groups form hydrogen-bonded networks .
- Structure-Activity Relationships (SAR) : Chlorine at C5 in the parent compound enhances electrophilic reactivity, whereas methylsulfanyl at C5 () may improve bioavailability in hydrophobic environments .
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